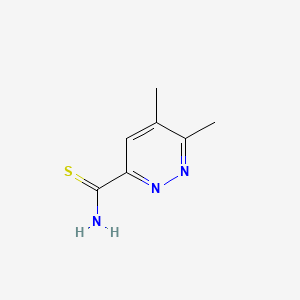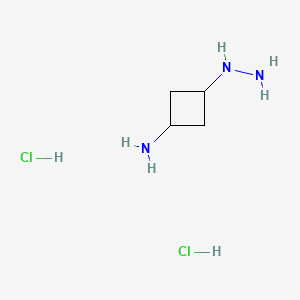
3-hydrazinylcyclobutan-1-aminedihydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C4H13Cl2N3 and a molecular weight of 174.0721 . This compound is characterized by the presence of a cyclobutane ring substituted with a hydrazinyl group and an amine group, and it exists as a mixture of diastereomers.
Preparation Methods
The synthetic routes for 3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, typically involve the reaction of cyclobutanone with hydrazine hydrate under acidic conditions to form the hydrazone intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final product is obtained as a dihydrochloride salt by treating the amine with hydrochloric acid .
Chemical Reactions Analysis
3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the hydrazinyl or amine groups.
Substitution: The compound can undergo substitution reactions where the hydrazinyl or amine groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl and amine groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 3-hydrazinylcyclobutan-1-aminedihydrochloride, Mixture of diastereomers, include other cyclobutane derivatives with hydrazinyl or amine groups. These compounds may have similar chemical properties but differ in their specific substituents and stereochemistry. The uniqueness of 3-hydrazinylcyclobutan-1-aminedihydrochloride lies in its specific combination of functional groups and its mixture of diastereomers, which can lead to distinct chemical and biological properties .
Properties
IUPAC Name |
3-hydrazinylcyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3.2ClH/c5-3-1-4(2-3)7-6;;/h3-4,7H,1-2,5-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNRYOYSBXPATR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1NN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13Cl2N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
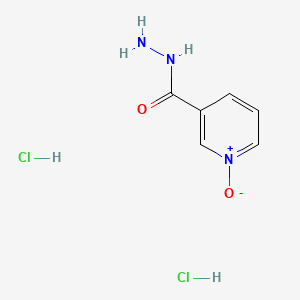
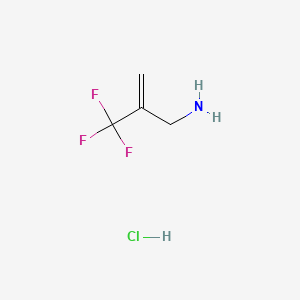
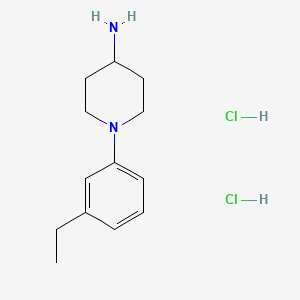
![(2R)-2-[(2S)-2-aminopentanamido]-3-(4-hydroxyphenyl)propanoicacidhydrochloride](/img/structure/B6607090.png)
![tert-butyl N-{6-[1-(trifluoromethyl)cyclobutyl]pyridin-3-yl}carbamate](/img/structure/B6607109.png)
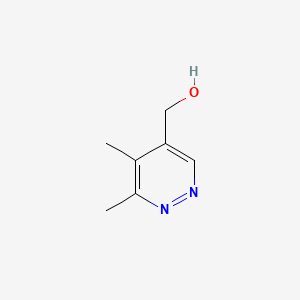
![tert-butyl N-[2-(3-fluorophenyl)pyridin-4-yl]carbamate](/img/structure/B6607116.png)
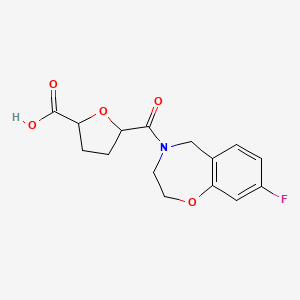
![(4s)-1-[(tert-butoxy)carbonyl]-6-methyl-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607130.png)
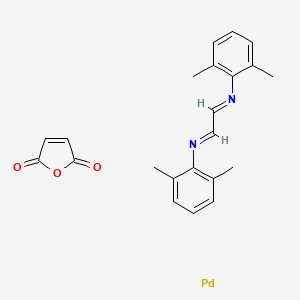
![methyl2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6607147.png)
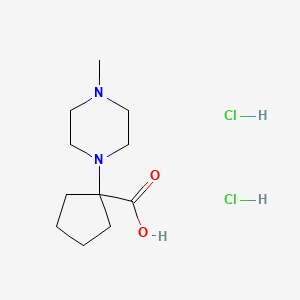
![tert-butyl N-[4-(methylsulfanyl)-3-oxobutyl]carbamate](/img/structure/B6607160.png)
